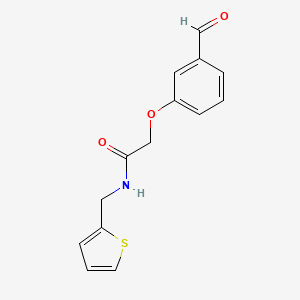
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various experiments in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes in the body, leading to the inhibition of various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes in the brain, and have anti-inflammatory properties. In addition, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes in the body. This makes it an ideal candidate for various experiments in the field of biochemistry and physiology. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the potential use of this compound in the treatment of neurological disorders.
3. Studies on the potential use of this compound in the treatment of inflammatory disorders.
4. Studies on the potential use of this compound in the treatment of oxidative stress-related disorders.
5. Further studies on the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various experiments in the field of biochemistry and physiology. This compound has several potential applications in cancer research, neurological disorders, and inflammatory disorders. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 3-nitrobenzaldehyde with phenol to form 3-hydroxybenzaldehyde. This compound is then reacted with thiophene-2-carboxylic acid to form 2-(3-hydroxyphenoxy)thiophene-2-carboxylic acid. The final step involves the reaction of this compound with acetyl chloride to form this compound.
Scientific Research Applications
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes in the body, making it an ideal candidate for various experiments in the field of biochemistry and physiology. Some of the potential applications of this compound include:
1. Cancer Research: this compound has shown promising results in inhibiting the growth of cancer cells in vitro. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neurological Disorders: This compound has been shown to inhibit the activity of certain enzymes in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Inflammation: this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
Properties
IUPAC Name |
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-9-11-3-1-4-12(7-11)18-10-14(17)15-8-13-5-2-6-19-13/h1-7,9H,8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLDJBVSLQQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCC2=CC=CS2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
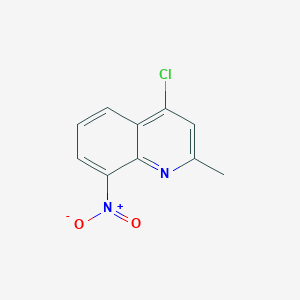
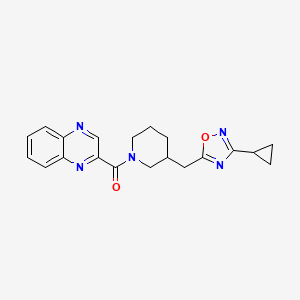
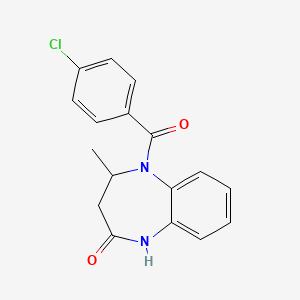
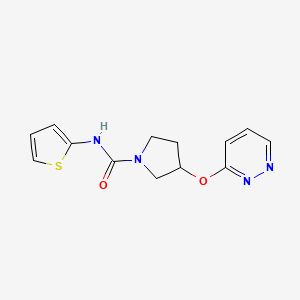
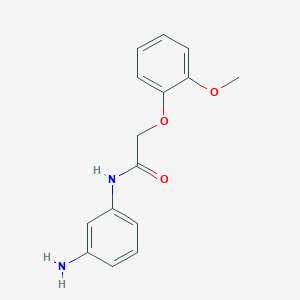

![(Z)-ethyl 1-butyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2799608.png)
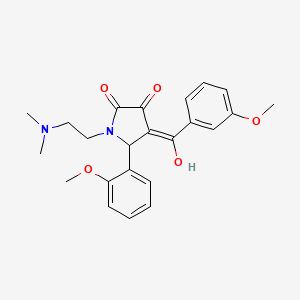
![7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2799610.png)
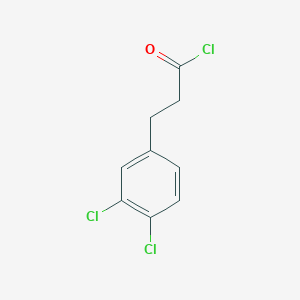
![4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2799612.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2799613.png)
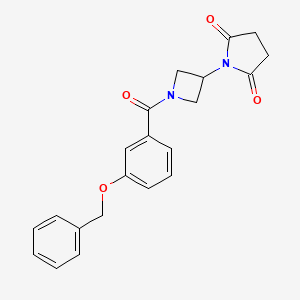
![1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2799621.png)
